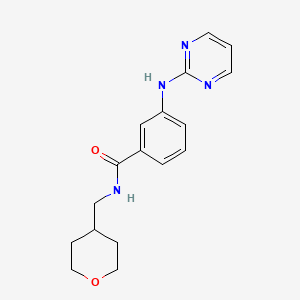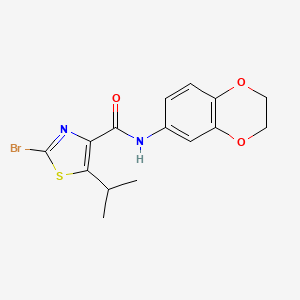![molecular formula C17H19N3O2S B14956697 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B14956697.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then further modified to introduce the thiazole and carboxamide groups. Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts .
Analyse Chemischer Reaktionen
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Wissenschaftliche Forschungsanwendungen
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. It binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .
Vergleich Mit ähnlichen Verbindungen
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups. Similar compounds include:
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Melatonin: A well-known indole derivative involved in regulating sleep-wake cycles.
5-Methoxytryptamine: Another indole derivative with biological activity.
These compounds share the indole core but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C17H19N3O2S |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H19N3O2S/c1-10-16(20-11(2)23-10)17(21)18-7-6-12-9-19-15-5-4-13(22-3)8-14(12)15/h4-5,8-9,19H,6-7H2,1-3H3,(H,18,21) |
InChI-Schlüssel |
PXCGLQZACJRXMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(S1)C)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[({4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B14956615.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B14956617.png)
![10-(4-ethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B14956624.png)
![6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14956627.png)
![N-[3-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B14956634.png)
![N,N-dimethyl-4-[3-(2-pyrimidinylamino)benzoyl]tetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B14956639.png)
![isopropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14956654.png)

![6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14956680.png)

![7-[(2-chlorobenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one](/img/structure/B14956689.png)
![N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B14956700.png)
![N-[4-(benzyloxy)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B14956709.png)

